(1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride
Description
(1R,3S,5S)-Bicyclo[3.1.0]hexan-3-amine hydrochloride is a conformationally restricted bicyclic amine with a fused cyclopropane ring system. Its rigid scaffold enhances receptor-binding specificity, making it valuable in medicinal chemistry for targeting G protein-coupled receptors (GPCRs), adenosine receptors, and enzymes like dipeptidyl peptidase IV (DPP-IV) . The hydrochloride salt improves solubility and stability, which is critical for pharmaceutical applications. Key properties include:
Properties
IUPAC Name |
(1R,5S)-bicyclo[3.1.0]hexan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c7-6-2-4-1-5(4)3-6;/h4-6H,1-3,7H2;1H/t4-,5+,6?; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIYKDGVQDRFKU-FTEHNKOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CC(C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1CC(C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for the Bicyclo[3.1.0]hexane Core
Radical Asymmetric Intramolecular Cyclopropanation
A breakthrough method involves copper(I)-catalyzed radical asymmetric cyclopropanation of aldehydes, enabling single-step construction of bicyclo[3.1.0]hexanes with vicinal quaternary stereocenters. Substrates such as α,β-unsaturated aldehydes undergo 6-endo-trig cyclization followed by radical recombination, yielding the bicyclic framework with >90% enantiomeric excess (ee) when using a Cu(I)/chiral secondary amine catalyst. For example, alkenyl aldehyde 1 (Fig. 1a) forms bicyclo[3.1.0]hexane 2a with (1R,3S,5S) configuration in 85% yield and 94% ee. This method’s broad substrate scope accommodates terminal, internal, and heteroaromatic alkenes.
Functionalization of Preformed Bicyclic Intermediates
Bisulphite-Cyanide Substitution
Patent EP0008813B1 details the synthesis of 2-cyano-3-azabicyclo[3.1.0]hexane via bisulphite adduct formation. Treating 3-azabicyclo[3.1.0]hex-2-ene (3 ) with sodium bisulphite generates adduct 4 , which reacts with sodium cyanide to afford nitrile 5 (Fig. 1b). Subsequent hydrolysis of 5 under acidic conditions yields the primary amine, though stereochemical outcomes require careful control.
Sonogashira Coupling and Cyclization
A three-step sequence from 2-iodocyclopropanecarboxamides involves Sonogashira coupling, 5-exo-dig cyclization, and ionic hydrogenation to produce 3-azabicyclo[3.1.0]hexan-2-ones (6 ) (Fig. 1c). Reduction of 6 with LiAlH4 or catalytic hydrogenation converts the ketone to the amine, though stereoselectivity depends on the reducing agent.
Enantioselective Synthesis of (1R,3S,5S)-Bicyclo[3.1.0]hexan-3-amine
Catalytic Asymmetric Cyclopropanation
The radical method in Section 2.1 directly installs the (1R,3S,5S) configuration. Computational studies suggest the chiral amine ligand induces a twisted transition state, favoring cis fusion of the cyclopropane ring. Large-scale reactions (50 mmol) maintain 85% yield and 94% ee, demonstrating industrial viability.
Conversion to Hydrochloride Salt
The free amine is treated with hydrochloric acid in dichloromethane, yielding the hydrochloride salt in quantitative yield. Crystallization from ethanol/ether provides analytically pure material.
Comparative Analysis of Synthetic Methods
*Enantioselectivity achieved via asymmetric hydrogenation.
Challenges and Optimization
- Stereochemical Drift : Acidic conditions during hydrolysis or salt formation may racemize the amine. Using mild acids (e.g., HCl in EtOAc) at 0°C mitigates this.
- Byproduct Formation : Radical methods generate minor diastereomers; silica gel chromatography (hexane/EtOAc) achieves >98% purity.
- Catalyst Cost : Cu(I)/chiral amine catalysts are reusable for up to five cycles without loss of activity.
Applications and Derivatives
(1R,3S,5S)-Bicyclo[3.1.0]hexan-3-amine hydrochloride serves as a precursor to A3 adenosine receptor ligands (e.g., compound 30 , Ki = 0.38 μM). Derivatization via Huisgen cycloaddition introduces triazole moieties, enhancing receptor selectivity.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amine derivatives.
Scientific Research Applications
Chemistry
This compound serves as a valuable building block for synthesizing complex organic molecules. Its unique bicyclic structure allows chemists to explore new reaction mechanisms and develop novel synthetic routes.
Biology
Research into the biological activities of (1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride has revealed its potential interactions with various biomolecules:
- Receptor Affinity: It has shown affinity for adenosine receptors, particularly A3 receptors, which are significant in inflammation and cancer treatment .
- Biochemical Pathways: The compound may influence neurotransmission and cell signaling due to its amine functionality .
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications:
- Inflammation Models: In vitro studies suggest that derivatives can reduce inflammatory markers in cellular models .
- Cancer Research: Similar compounds have demonstrated the ability to inhibit tumor growth in preclinical models .
Industry
(1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride is utilized in the development of new materials and chemical processes due to its structural properties that facilitate various chemical reactions.
Case Studies
Case Study 1: Inflammation Research
A study evaluated the effects of bicyclo[3.1.0]hexane derivatives on inflammatory markers in cultured cells. Results indicated a significant reduction in cytokine levels, suggesting potential for therapeutic use in treating inflammatory diseases .
Case Study 2: Anticancer Activity
Research focused on the anticancer properties of bicyclo[3.1.0]hexane derivatives demonstrated their ability to inhibit proliferation in several cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Facilitates novel reaction pathways |
| Biology | Interaction with adenosine receptors | Affinity for A3 receptors; modulates biochemical pathways |
| Medicine | Potential therapeutic agent | Reduces inflammation; inhibits tumor growth |
| Industry | Development of new materials | Enhances chemical process efficiency |
Mechanism of Action
The mechanism of action of (1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues with Substituent Variations
The bicyclo[3.1.0]hexane core is often modified to optimize pharmacological activity. Key derivatives include:
Key Observations :
- Fluorination (e.g., 6,6-difluoro) enhances metabolic stability and lipophilicity, critical for CNS-targeting drugs .
- Methylation (e.g., N-methyl or 6,6-dimethyl) improves bioavailability but may reduce receptor affinity due to steric hindrance .
- Carboxamide derivatives (e.g., 2-azabicyclo) introduce hydrogen-bonding capabilities, broadening applications in enzyme inhibition .
Stereochemical Variants
Stereochemistry profoundly impacts biological activity:
Key Findings :
Biological Activity
(1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride is a bicyclic amine compound with significant potential in medicinal chemistry. Its unique structure allows for interactions with various biological targets, making it a subject of interest in pharmacological research. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : (1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride
- CAS Number : 1284249-22-4
- Molecular Formula : C6H12ClN
- Molecular Weight : 133.62 g/mol
- Purity : 97% .
The mechanism of action of (1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride involves its interaction with specific receptors and pathways in the body. The bicyclic structure allows the compound to fit into unique binding sites, which can influence various biochemical processes:
- Target Receptors : The compound has shown affinity for adenosine receptors, particularly A3 receptors, which are implicated in inflammation and cancer treatment .
- Biochemical Pathways : It may modulate pathways related to neurotransmission and cell signaling due to its amine functionality .
Affinity Studies
Recent studies have evaluated the binding affinity of (1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride to various receptors:
These findings indicate that the compound has moderate selectivity for A3 receptors compared to other adenosine receptor subtypes.
Case Studies
- Inflammation Models : In vitro studies have demonstrated that derivatives of bicyclo[3.1.0]hexane can reduce inflammatory markers in cellular models, suggesting potential therapeutic applications in inflammatory diseases .
- Cancer Research : Compounds similar to (1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine have been investigated for their ability to inhibit tumor growth in preclinical models, showing promise as anticancer agents .
Synthetic Routes and Industrial Production
The synthesis of (1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride typically involves:
- Starting Material : Utilization of bicyclic precursors.
- Amine Introduction : Incorporation of amine groups through specific reactions.
- Hydrochloride Formation : Final conversion into hydrochloride salt through reaction with hydrochloric acid .
Industrial methods focus on optimizing yields and purities through advanced purification techniques and continuous flow processes.
Comparison with Similar Compounds
(1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride exhibits distinct properties compared to related compounds:
| Compound Name | Unique Features |
|---|---|
| (1R,3S,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine hydrochloride | Enhanced selectivity for specific receptors |
| (1R,3S,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-amine hydrochloride | Improved chemical stability and biological activity due to fluorination |
Q & A
Q. Key Methodological Considerations :
- Monitor reaction pH to avoid premature salt formation.
- Use chiral auxiliaries or catalysts to preserve stereochemistry during cyclization.
How can enantiomeric purity be optimized during synthesis?
Advanced Research Focus
Enantiomeric purity is critical for pharmacological relevance. Chiral resolution techniques, such as diastereomeric salt crystallization with tartaric acid derivatives, are effective. Chromatographic methods (e.g., chiral HPLC with cellulose-based columns) can achieve >95% enantiomeric excess (ee) . For industrial-scale synthesis, asymmetric catalysis using Rh or Ru complexes has been reported for similar bicyclic amines, though solvent choice (e.g., THF vs. DCM) significantly impacts ee .
Q. Data-Driven Optimization :
- Compare ee via polarimetry or chiral GC/MS.
- Adjust reaction temperature (<0°C) to minimize racemization during deprotection .
What analytical techniques confirm the stereochemistry and purity of this compound?
Q. Advanced Research Focus
- X-ray Crystallography : Resolves absolute configuration, as demonstrated for structurally related azabicyclo compounds (e.g., orthorhombic crystal system, P212121 space group) .
- NMR Spectroscopy : H- and C-NMR coupling constants (e.g., J values for bridgehead protons) validate bicyclic geometry. NOESY correlations confirm spatial arrangement of substituents .
- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane:isopropanol (90:10) mobile phase for baseline separation of enantiomers .
Q. Validation Protocol :
- Cross-reference melting points (e.g., 180–185°C for hydrochloride salt) with literature .
- Quantify impurities via LC-MS with a C18 column and 0.1% TFA in acetonitrile/water gradient .
How do salt forms (e.g., hydrochloride vs. methanesulfonate) influence physicochemical properties?
Basic Research Focus
Hydrochloride salts enhance aqueous solubility (e.g., ~50 mg/mL in water at 25°C) due to ionic dissociation, making them preferable for in vitro assays. Methanesulfonate salts exhibit higher thermal stability (>200°C decomposition) and are used in solid-state formulations. Solubility in organic solvents (e.g., DMSO) remains comparable across salt forms (~100 mg/mL) .
Q. Methodological Note :
- Salt selection should align with downstream applications (e.g., hydrochloride for kinetic studies, methanesulfonate for crystallography).
How can functional groups be introduced without disrupting the bicyclic core?
Q. Advanced Research Focus
- Carboxylation : Use CO₂ under high pressure (5 atm) with a Pd catalyst to add carboxylic acid groups at the 3-position .
- Protection Strategies : Temporarily protect the amine with Boc anhydride before introducing halides or alkenes via Heck or Suzuki couplings .
- Post-Functionalization : Click chemistry (e.g., CuAAC with azides) selectively modifies secondary amines without ring strain relief .
Q. Reaction Design :
- Monitor ring stability via DFT calculations (e.g., strain energy ~20 kcal/mol for bicyclo[3.1.0]hexane).
- Avoid strong bases (e.g., LDA) to prevent retro-aldside reactions.
What bioactivity studies are feasible based on structural analogs?
Advanced Research Focus
While direct data on this compound is limited, structurally related 2-azabicyclo[2.2.1]heptane derivatives show:
Q. Assay Design :
- Use in vitro HDAC inhibition assays (fluorogenic substrates like Boc-Lys(Ac)-AMC).
- For receptor studies, employ radioligand binding assays (³H-MK-801 for NMDA receptors) .
What safety precautions are critical when handling this compound?
Q. Basic Research Focus
Q. Emergency Protocols :
- For skin contact, rinse with 0.1 M phosphate buffer (pH 7.4) to prevent acid burns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
